molecular formula C11H17NO2 B12691362 3-(4-(Dimethylamino)phenoxy)propan-1-ol CAS No. 85665-75-4

3-(4-(Dimethylamino)phenoxy)propan-1-ol

Cat. No.: B12691362
CAS No.: 85665-75-4
M. Wt: 195.26 g/mol
InChI Key: YCHMEDYYCJZHFH-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenoxy)propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenol and is characterized by the presence of a dimethylamino group attached to the phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Dimethylamino)phenoxy)propan-1-ol typically involves the reaction of 4-(dimethylamino)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)phenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenoxy moiety can undergo various chemical transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    3-(4-(Diethylamino)phenoxy)propan-1-ol: Similar structure but with diethylamino group instead of dimethylamino.

    3-(4-(Dimethylamino)phenoxy)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

    4-(Dimethylamino)phenol: Lacks the propanol moiety but shares the dimethylamino and phenoxy groups.

Uniqueness: 3-(4-(Dimethylamino)phenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenoxy groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

85665-75-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[4-(dimethylamino)phenoxy]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-12(2)10-4-6-11(7-5-10)14-9-3-8-13/h4-7,13H,3,8-9H2,1-2H3

InChI Key

YCHMEDYYCJZHFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCCCO

Origin of Product

United States

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